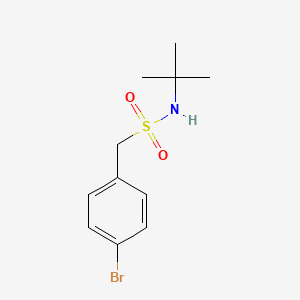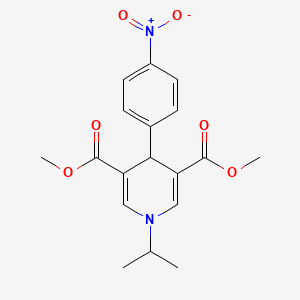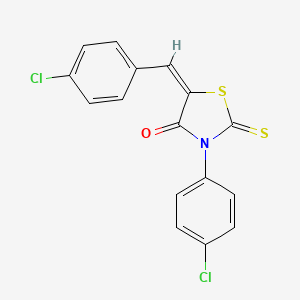
N,2-bis(2-chlorophenyl)quinazolin-4-amine
Descripción general
Descripción
N,2-bis(2-chlorophenyl)quinazolin-4-amine is a member of the quinazoline derivatives, which are known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,2-bis(2-chlorophenyl)quinazolin-4-amine typically involves the reaction of 2-chlorobenzonitrile with 2-chloroaniline in the presence of a base, followed by cyclization to form the quinazoline ring. This reaction can be carried out under various conditions, including microwave-assisted reactions and metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include phase-transfer catalysis and ultrasound-promoted reactions, which enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N,2-bis(2-chlorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the quinazoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine under acidic or basic conditions
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which exhibit different biological activities depending on the functional groups introduced .
Aplicaciones Científicas De Investigación
N,2-bis(2-chlorophenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: This compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N,2-bis(2-chlorophenyl)quinazolin-4-amine involves the inhibition of specific enzymes and pathways in cells. For example, it can inhibit tyrosine kinases, which are involved in cell signaling and cancer cell growth. By blocking these enzymes, the compound can prevent the proliferation of cancer cells and induce apoptosis (programmed cell death) .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2-Dimethoxyethyl)quinazolin-4-amine
- Quinazolin-2-amine
- N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
Uniqueness
N,2-bis(2-chlorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its dual chlorophenyl groups enhance its ability to interact with biological targets, making it a promising candidate for drug development .
Propiedades
IUPAC Name |
N,2-bis(2-chlorophenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3/c21-15-9-3-1-7-13(15)19-23-17-11-5-2-8-14(17)20(25-19)24-18-12-6-4-10-16(18)22/h1-12H,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGBISHFWMPCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B4604245.png)
![3-methyl-1-(naphtho[2,1-b]furan-2-ylcarbonyl)piperidine](/img/structure/B4604272.png)
![4-{5-[(cyclopentylamino)methyl]-2-furyl}benzoic acid hydrochloride](/img/structure/B4604274.png)
![Methyl 4-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B4604275.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4604278.png)
![N-(3-METHOXYPROPYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA](/img/structure/B4604284.png)
![2-chloro-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4604286.png)
![2-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N-(2,4-DIMETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4604290.png)
![2-{[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE](/img/structure/B4604304.png)


![N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]acetamide](/img/structure/B4604334.png)

![2-methoxyethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4604344.png)
